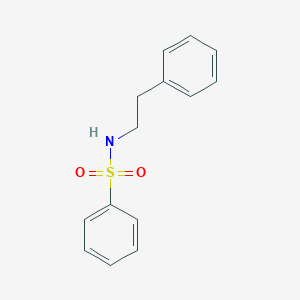

N-フェネチルベンゼンスルホンアミド

概要

説明

N-Phenethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.

The exact mass of the compound N-Phenethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Phenethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

細胞毒性とがん研究

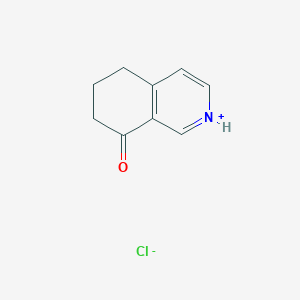

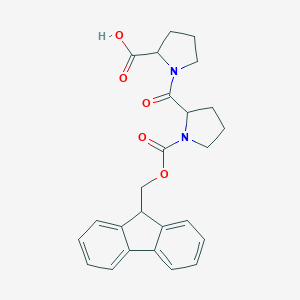

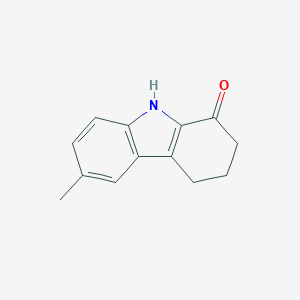

N-フェネチルベンゼンスルホンアミドは、様々な癌細胞株に対する細胞毒性を評価された新規誘導体の合成に使用されてきた . 例えば、4-(4-(置換基)-1H-1,2,3-トリアゾール-1-イル)-N-フェネチルベンゼンスルホンアミドの新規シリーズが合成され、4つの癌細胞株(HuCCA-1、HepG2、A549、およびMOLT-3)に対する細胞毒性が評価された . これは、N-フェネチルベンゼンスルホンアミドががん研究と治療において潜在的な可能性を持っていることを示唆している。

分光法とDFT研究

この化合物は、フーリエ変換赤外分光法(FT-IR)と密度汎関数理論(DFT)の方法を用いて理論的に研究されてきた . 化合物の最適化された幾何学、全電子エネルギー、および振動波数は調べられた . このような研究は、化合物の物理的および化学的特性に関する貴重な洞察を提供することができる。

非線形光学(NLO)特性

化合物の非線形光学(NLO)特性は、フォトニクスの分野で重要であるため研究されてきた . 電気双極子モーメントμ、分極率α、および超分極率βなどの分子特性は、化合物の非線形光学(NLO)特性を明らかにする .

電荷の非局在化

自然結合解析研究は、分子の電荷の非局在化を明らかにしている . 電荷の非局在化を理解することは、有機エレクトロニクスや光起電力などの分野で非常に重要となる可能性がある。

プロテオミクス研究

N-フェネチルベンゼンスルホンアミドは、プロテオミクス研究の生化学物質として使用されている . プロテオミクスは、タンパク質の大規模な研究であり、この化合物はタンパク質の構造と機能の理解に役割を果たすことができる。

製薬用途

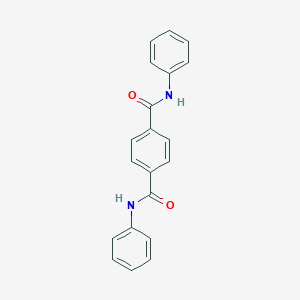

N-フェネチルベンゼンスルホンアミドを含むスルホンアミド含有分子は、抗腫瘍、抗菌、抗マラリア、抗酸化活性など、幅広い薬理作用を有する

作用機序

Target of Action

N-Phenethylbenzenesulfonamide, also known as N-(2-Phenylethyl)benzenesulfonamide, is a compound that has been studied for its potential cytotoxic activity against various cancer cell lines . The primary target of this compound is carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell survival and proliferation, particularly under hypoxic conditions .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby potentially reducing their survival and proliferation . .

Biochemical Pathways

The inhibition of CA IX by N-Phenethylbenzenesulfonamide can affect various biochemical pathways related to tumor cell survival and proliferation . For instance, CA IX is involved in regulating pH within tumor cells, which is crucial for maintaining cellular functions under hypoxic conditions . By inhibiting CA IX, N-Phenethylbenzenesulfonamide may disrupt these pathways, leading to reduced tumor cell survival .

Pharmacokinetics

A compound’s pharmacokinetic properties significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of N-Phenethylbenzenesulfonamide is crucial for assessing its potential as a therapeutic agent.

Result of Action

The primary result of N-Phenethylbenzenesulfonamide’s action is its cytotoxic activity against various cancer cell lines . For instance, it has shown significant cytotoxic activity against the HepG2 cell line, with an IC50 value of 9.07 μM . This suggests that N-Phenethylbenzenesulfonamide could potentially be developed into a novel anticancer agent.

Action Environment

The action of N-Phenethylbenzenesulfonamide is likely influenced by various environmental factors. For example, the hypoxic conditions within solid tumors can enhance the expression of CA IX

特性

IUPAC Name |

N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBWJERTCCTIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291775 | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77198-99-3 | |

| Record name | NSC77939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

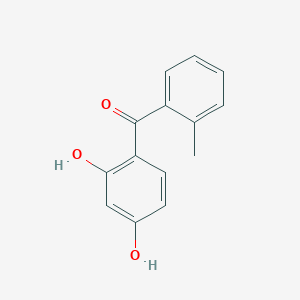

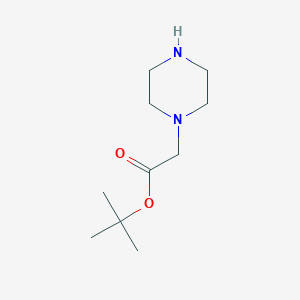

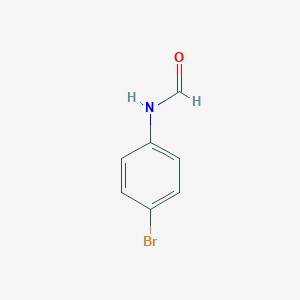

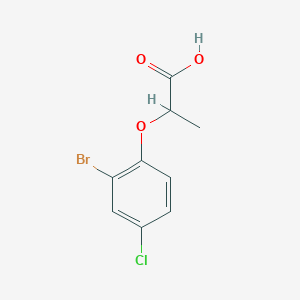

Feasible Synthetic Routes

Q1: What is the molecular structure of 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) and what spectroscopic data supports this?

A1: DPBS is a molecule composed of two main parts: a 2,4-dichlorobenzenesulfonamide group and a phenethyl group. Structurally, the dihedral angle between the phenyl ring of the phenethyl group and the benzene ring of the sulfonamide group is 69.94° []. This information is derived from X-ray crystallographic analysis.

Q2: What computational methods were employed to study DPBS and what insights were gained?

A2: Researchers utilized a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically employing B3LYP, BP86, and M06 functionals with a 6-311++G(d,p) basis set, to investigate the properties of DPBS [].

Q3: Were any potential applications of DPBS suggested by the computational studies?

A3: Calculations of the electric dipole moment (µ), polarizability (α), and hyperpolarizability (β) of DPBS revealed characteristics suggestive of non-linear optical (NLO) properties []. NLO materials are of significant interest for their applications in optoelectronics and photonics, including areas like optical switching, frequency conversion, and optical data storage. While further research is needed to explore this potential, the computational findings provide a promising direction for future investigation.

Q4: Have any derivatives of N-phenethylbenzenesulfonamide been synthesized and evaluated for biological activity?

A4: Yes, research has focused on synthesizing novel derivatives of N-phenethylbenzenesulfonamide, particularly exploring the incorporation of 1H-1,2,3-triazole moieties [, ]. These modifications are aimed at investigating the impact of structural changes on biological activity, specifically focusing on potential cytotoxic effects. While specific results and mechanisms haven't been detailed in the provided abstracts, this research highlights the interest in exploring N-phenethylbenzenesulfonamide derivatives for potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)